molecular formula C10H10BrFN4 B1492051 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine CAS No. 2092803-31-9

2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1492051
CAS No.: 2092803-31-9
M. Wt: 285.12 g/mol
InChI Key: NKLANJIKIFSGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine is a sophisticated bifunctional heterocyclic compound designed for advanced pharmaceutical research and development. Its structure incorporates two privileged scaffolds in medicinal chemistry: a pyrazole ring and a pyrazine ring. The pyrazole moiety is a critical element found in numerous bioactive molecules and approved drugs, known for its diverse pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial activities . The bromomethyl group on the pyrazole ring provides a highly reactive handle for further functionalization via nucleophilic substitution, allowing researchers to create diverse chemical libraries by coupling with various nucleophiles such as amines, thiols, and carboxylates . The 2-fluoroethyl chain on the nitrogen enhances the molecule's metabolic stability and influences its pharmacokinetic properties. The pyrazine heterocycle serves as a key pharmacophore in drug discovery, particularly in the development of small molecule kinase inhibitors . Several potent, selective, and orally active pyrazine-based kinase inhibitors have progressed into clinical trials for various cancers and immunological disorders, demonstrating the core structural value of this heterocycle in targeting kinase signaling pathways . This combination of features makes this compound a highly versatile and valuable intermediate for researchers synthesizing novel potential therapeutics, especially in the fields of kinase inhibitor development , antibiotic discovery targeting resistant pathogens , and general medicinal chemistry exploration. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions in a professionally controlled laboratory environment.

Properties

IUPAC Name

2-[4-(bromomethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFN4/c11-5-8-7-16(4-1-12)15-10(8)9-6-13-2-3-14-9/h2-3,6-7H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLANJIKIFSGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C2=NN(C=C2CBr)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and related case studies.

Chemical Structure and Properties

The molecular formula for 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine is C₁₁H₁₁BrFN₃, indicating the presence of bromine, fluorine, and nitrogen atoms alongside carbon and hydrogen. Its structure can be represented as follows:

C11H11BrFN3\text{C}_{11}\text{H}_{11}\text{Br}\text{F}\text{N}_3

Overview of Pyrazole Derivatives

Pyrazole derivatives have been recognized for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The pyrazole scaffold is known to interact with various biological targets, making it a valuable component in drug design .

Anti-inflammatory Activity

Research has shown that compounds similar to 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine exhibit significant anti-inflammatory effects. For instance, studies on related pyrazole derivatives demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that certain pyrazole compounds achieved up to 93% inhibition of IL-6 at a concentration of 10 µM .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been documented. Compounds derived from the pyrazole structure have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro tests indicated minimum inhibitory concentrations (MICs) as low as 8 µg/mL for some derivatives .

Anticancer Activity

The anticancer properties of pyrazole compounds are particularly noteworthy. Several studies have evaluated the cytotoxic effects of these compounds on cancer cell lines, revealing promising results. For example, specific derivatives demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating potent anticancer activity .

The mechanisms through which 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine exerts its biological effects are likely multifaceted:

  • Cytokine Modulation : By inhibiting pro-inflammatory cytokines, these compounds can reduce inflammation.
  • Enzyme Inhibition : Some pyrazole derivatives act as inhibitors for enzymes like cyclooxygenase (COX), which play a critical role in inflammatory pathways.
  • DNA Interaction : Certain derivatives may interact with DNA topoisomerases, disrupting cancer cell proliferation.

Study 1: Anti-inflammatory Effects

A study by Selvam et al. synthesized novel pyrazole derivatives and evaluated their anti-inflammatory activity against carrageenan-induced edema in mice. The results indicated that some compounds exhibited comparable efficacy to standard anti-inflammatory drugs like indomethacin .

Study 2: Antibacterial Screening

Another investigation assessed the antibacterial properties of a series of pyrazole derivatives against various bacterial strains using the agar dilution method. Compounds showed promising antibacterial activity with MIC values ranging from 8 to 11 µg/mL against resistant strains .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-(4-bromomethyl)-1H-pyrazolePyrazole ring with bromomethyl groupAnti-inflammatory
4-trifluoromethyl-1H-pyrazolePyrazole ring with trifluoromethyl groupAntibacterial
5-fluoromethyl-pyridinePyridine ring with fluoromethyl groupNeuroactive

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

2-(4-(Bromomethyl)-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyrazine (CAS: 2091565-39-6)
  • Structure : Differs by replacing the 2-fluoroethyl group with a propargyl (prop-2-yn-1-yl) group.
  • Molecular Formula : C₁₁H₉BrN₅ (MW: 298.13 g/mol).
  • Key Differences :
    • The propargyl group introduces alkyne functionality, enabling click chemistry (e.g., azide-alkyne cycloaddition), whereas the 2-fluoroethyl group offers metabolic resistance.
    • The absence of fluorine reduces lipophilicity (clogP: ~1.8 vs. ~2.2 for the target compound) .
4-Ethyl-3-[(4-fluorophenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole ()
  • Structure : Replaces pyrazole with a triazole ring and introduces a fluorobenzylthio group.
  • Molecular Formula : C₁₆H₁₅FN₄S (MW: 330.38 g/mol).

Heterocyclic Core Modifications

2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine ()
  • Structure : Features dual triazole and pyridine rings alongside pyrazine.
  • Molecular Formula : C₁₈H₁₂N₁₂ (MW: 420.37 g/mol).
  • Key Differences :
    • Extended π-conjugation improves UV absorption but reduces solubility in aqueous media.
    • The additional triazole and pyridine rings may enhance kinase inhibition activity, as seen in FGFR-targeting analogs (cf. ) .
Pyrazolo[3,4-d]pyrimidine Derivatives ()
  • Structure : Replaces pyrazine with pyrazolo[3,4-d]pyrimidine.
  • Example: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one.
  • Chromenone moieties introduce planar aromatic systems, affecting bioavailability .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of this compound can be conceptually divided into three key stages:

Each step requires careful control of reaction conditions to achieve selective substitution and maintain the integrity of the heterocyclic systems.

Preparation of 1-(2-fluoroethyl)-1H-pyrazole Core

A typical approach to synthesize 1-(2-fluoroethyl)-1H-pyrazole derivatives involves alkylation of pyrazole with a 2-fluoroethyl halide under basic conditions. For example, treatment of pyrazole with 2-fluoroethyl bromide or chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF) at room temperature or slightly elevated temperature leads to the N-alkylated pyrazole.

Bromomethylation at the 4-Position of Pyrazole

Selective bromomethylation of the pyrazole ring at the 4-position can be achieved by radical or electrophilic bromination of a methyl-substituted pyrazole or via direct bromination using bromine in acetic acid at low temperature. For instance, the synthesis of 4-bromo-1-(2-fluorophenyl)-1H-pyrazole has been reported by treating 1-(2-fluorophenyl)-1H-pyrazole with bromine in acetic acid at 0-20 °C for 16 hours, followed by quenching and purification steps. This method can be adapted to introduce a bromomethyl group on the pyrazole ring by starting from a methylated pyrazole derivative.

Coupling Pyrazole to Pyrazine

The attachment of the pyrazole moiety to the pyrazine ring at the 3-position can be accomplished via nucleophilic substitution or cross-coupling reactions. Pyrazine derivatives bearing leaving groups (e.g., halides) at the 2- or 3-position can be reacted with pyrazole anions or organometallic pyrazole derivatives under suitable conditions to form the C-C bond linking the two heterocycles.

Alternatively, a strategy involving the preparation of pyrazinoic acid derivatives followed by alkylation with propargyl bromide and subsequent click chemistry has been reported for pyrazine conjugates, which may be adapted for pyrazole coupling.

Detailed Example Synthesis Protocol

Based on the literature, a plausible synthetic route to 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine is as follows:

Step Reaction Conditions Outcome
1 N-alkylation of pyrazole with 2-fluoroethyl bromide Pyrazole + 2-fluoroethyl bromide, K2CO3, DMF, RT, overnight 1-(2-fluoroethyl)-1H-pyrazole
2 Bromomethylation at 4-position Treatment with bromine in acetic acid, 0-20 °C, 16 h 4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazole
3 Coupling with 2-chloropyrazine Nucleophilic substitution or Pd-catalyzed cross-coupling, base, solvent, reflux 2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

Research Findings and Yields

  • The bromination step typically yields around 40-50% of the brominated pyrazole intermediate after chromatographic purification.
  • N-alkylation of pyrazole with fluoroalkyl halides proceeds efficiently with yields above 70% under mild conditions.
  • Coupling reactions to form pyrazine-pyrazole linkages vary in yield depending on the method but can reach 60-80% using optimized cross-coupling protocols.

Notes on Reaction Optimization and Purification

  • Bromination reactions require careful temperature control to avoid over-bromination or decomposition.
  • Use of dry solvents and inert atmosphere may improve yields during alkylation and coupling steps.
  • Purification is commonly performed by flash column chromatography using silica gel with hexane/ethyl acetate mixtures.
  • Characterization by LC/MS and NMR (1H, 13C) confirms the structure and purity of intermediates and final product.

Summary Table of Key Reagents and Conditions

Reagent/Starting Material Role Typical Conditions Reference
Pyrazole Core heterocycle N-alkylation with fluoroalkyl halide
2-Fluoroethyl bromide Alkylating agent K2CO3, DMF, RT
Bromine (Br2) Bromomethylation agent Acetic acid, 0-20 °C, 16 h
2-Chloropyrazine or pyrazinoic acid derivatives Pyrazine source for coupling Pd-catalyzed cross-coupling or nucleophilic substitution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine
Reactant of Route 2
2-(4-(bromomethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.